(2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidin-1-ium;(E)-4-hydroxy-4-oxobut-2-enoate (2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidin-1-ium;(E)-4-hydroxy-4-oxobut-2-enoate Clemastine Fumarate is a synthetic ethanolamine with anticholinergic, sedative, and histamine H1 antagonistic properties. Clemastine fumarate blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. This drug also prevents histamine-induced pain and itching of mucous membranes.
Clemastine fumarate is the fumaric acid salt of clemastine. An antihistamine with antimuscarinic and moderate sedative properties, it is used for the symptomatic relief of allergic conditions such as rhinitis, urticaria, conjunctivitis and in pruritic (severe itching) skin conditions. It has a role as a H1-receptor antagonist, an anti-allergic agent, a muscarinic antagonist and an antipruritic drug. It contains a clemastine.
A histamine H1 antagonist used as the hydrogen fumarate in hay fever, rhinitis, allergic skin conditions, and pruritus. It causes drowsiness.
Brand Name: Vulcanchem
CAS No.: 14976-57-9
VCID: VC0001165
InChI: InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1
SMILES: CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
Molecular Formula: C25H30ClNO5
Molecular Weight: 460 g/mol

(2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidin-1-ium;(E)-4-hydroxy-4-oxobut-2-enoate

CAS No.: 14976-57-9

APIs

VCID: VC0001165

Molecular Formula: C25H30ClNO5

Molecular Weight: 460 g/mol

Purity: > 98%

(2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidin-1-ium;(E)-4-hydroxy-4-oxobut-2-enoate - 14976-57-9

CAS No. 14976-57-9
Product Name (2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidin-1-ium;(E)-4-hydroxy-4-oxobut-2-enoate
Molecular Formula C25H30ClNO5
Molecular Weight 460 g/mol
IUPAC Name (E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Standard InChI InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1
Standard InChIKey PMGQWSIVQFOFOQ-YKVZVUFRSA-N
Isomeric SMILES C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[NH+]3C.C(=C/C(=O)[O-])\C(=O)O
SMILES CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
Canonical SMILES CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[NH+]3C.C(=CC(=O)[O-])C(=O)O
Appearance White to light yellow crystalline powder.
Boiling Point 154 °C at 0.02 mm Hg
Colorform Colorless to faintly yellow crystalline powde
Melting Point 177-178 °C
Description Clemastine Fumarate is a synthetic ethanolamine with anticholinergic, sedative, and histamine H1 antagonistic properties. Clemastine fumarate blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. This drug also prevents histamine-induced pain and itching of mucous membranes.
Clemastine fumarate is the fumaric acid salt of clemastine. An antihistamine with antimuscarinic and moderate sedative properties, it is used for the symptomatic relief of allergic conditions such as rhinitis, urticaria, conjunctivitis and in pruritic (severe itching) skin conditions. It has a role as a H1-receptor antagonist, an anti-allergic agent, a muscarinic antagonist and an antipruritic drug. It contains a clemastine.
A histamine H1 antagonist used as the hydrogen fumarate in hay fever, rhinitis, allergic skin conditions, and pruritus. It causes drowsiness.
Purity > 98%
Solubility Very slightly soluble in water and sparingly soluble in alcohol.
Synonyms 2-(2-(1-(4-Chlorophenyl)-1-phenylethoxy)ethyl)-1-methylpyrrolidine
Clemastine
Clemastine Fumarate
HS 592
HS-592
HS592
Meclastine
Mecloprodin
Tavegyl
Tavist
Reference 1: Green AJ, Gelfand JM, Cree BA, Bevan C, Boscardin WJ, Mei F, Inman J, Arnow S,

Devereux M, Abounasr A, Nobuta H, Zhu A, Friessen M, Gerona R, von Büdingen HC,

Henry RG, Hauser SL, Chan JR. Clemastine fumarate as a remyelinating therapy for

multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover

trial. Lancet. 2017 Dec 2;390(10111):2481-2489. doi:

10.1016/S0140-6736(17)32346-2. Epub 2017 Oct 10. PubMed PMID: 29029896.





2: Cohen JA, Tesar PJ. Clemastine fumarate for promotion of optic nerve

remyelination. Lancet. 2017 Dec 2;390(10111):2421-2422. doi:

10.1016/S0140-6736(17)32639-9. Epub 2017 Oct 10. PubMed PMID: 29029894.





3: Turner RB, Sperber SJ, Sorrentino JV, O/'Connor RR, Rogers J, Batouli AR,

Gwaltney JM Jr. Effectiveness of clemastine fumarate for treatment of rhinorrhea

and sneezing associated with the common cold. Clin Infect Dis. 1997

Oct;25(4):824-30. PubMed PMID: 9356796.





4: Gwaltney JM Jr, Park J, Paul RA, Edelman DA, O/'Connor RR, Turner RB.

Randomized controlled trial of clemastine fumarate for treatment of experimental

rhinovirus colds. Clin Infect Dis. 1996 Apr;22(4):656-62. PubMed PMID: 8729205.





5: Sipinen SA, Kulvik M, Leiniö M, Viljanen A, Lindholm H. Neuropsychologic and

cardiovascular effects of clemastine fumarate under pressure. Undersea Hyperb

Med. 1995 Dec;22(4):401-6. PubMed PMID: 8574128.





6: Miller WH Jr, Scott DW. Clemastine fumarate as an antipruritic agent in

pruritic cats: results of an open clinical trial. Can Vet J. 1994

Aug;35(8):502-4. PubMed PMID: 7954223; PubMed Central PMCID: PMC1686718.





7: Bedair MM, Korany MA, Issa AS. Derivative spectrophotometric determination of

clemastine fumarate in pharmaceutical preparations. Analyst. 1988

Jul;113(7):1137-8. PubMed PMID: 3223589.





8: Jolliffe DS, Sim-Davis D, Templeton JS. A placebo-controlled comparative study

of sustained-release brompheniramine maleate against clemastine fumarate in the

treatment of chronic urticaria. Curr Med Res Opin. 1985;9(6):394-9. PubMed PMID:

3886304.





9: Okuda M. Clinical investigation of ketotifen in perennial allergic rhinitis: a

double-blind comparative study of ketotifen and clemastine fumarate. Rhinology.

1984 Sep;22(3):171-82. PubMed PMID: 6390659.





10: Dockhorn RJ, Oggel JD. Clemastine fumarate for symptomatic relief of allergic

rhinitis. Mo Med. 1982 Nov;79(11):748-50. PubMed PMID: 7177096.
PubChem Compound 5281069
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator